2-Isobutyl-3-methoxypyrazine
Overview
Description
2-Isobutyl-3-methoxypyrazine is a volatile aroma compound with a characteristic odor. It is one of the main constituents of bell peppers and is utilized commercially as a flavoring agent . It is also found in fresh jalapeno peppers and baked potato .
Synthesis Analysis
Alkyl pyrazines, such as 2-Isobutyl-3-methoxypyrazine, can be synthesized by chemical methods or by certain microorganisms . An example that has been studied over decades is 3-isobutyl-2-methoxypyrazine, a characteristic odor in grapes, which is biosynthesized by the plant from leucine and glycine or leucinamide and glyoxal .
Molecular Structure Analysis
The molecular structure of 2-Isobutyl-3-methoxypyrazine can be viewed using Java or Javascript .
Chemical Reactions Analysis
Under conditions of an oxidant injection volume of 5 mg L -1 and UV dose of 1000 mJ cm -2, the degradation rate of the target compounds in the UV/H 2 O 2 process exceeded that of the UV/Cl 2 process .
Physical And Chemical Properties Analysis
2-Isobutyl-3-methoxypyrazine is a volatile compound that forms explosive mixtures with air on intense heating . It is also known to be a potent bell-pepper odourant .
Scientific Research Applications
Insect Behavior Research
IBMP has been identified as a male-released aggregative cue in the leaf beetle Labidostomis lusitanica . This beetle is a voracious defoliator and a threat to pistachio crops in Spain . Males collected from field aggregates release IBMP, which elicits a strong electrophysiological response and positive chemotactic behavior in both males and females . This suggests that IBMP may act as an aggregative cue .
Chemical Ecology
The chemical ecology of Labidostomis lusitanica has been studied using IBMP . The compound is exclusively present in males and elicits a dose-dependent response in both males and females . In dual-choice tests, both sexes showed a significant preference for the compound . This suggests that IBMP may play a role in the aggregation behavior of this species .
Pest Management
The discovery of IBMP as an aggregative cue in Labidostomis lusitanica could have implications for pest management strategies . If the compound can be synthesized and used to attract these beetles, it could potentially be used as a lure in traps to help control their populations .
Wine Industry
IBMP is the most prevalent grape-derived methoxypyrazine and can contribute green bell pepper, vegetative, and herbaceous aromas and flavors to wines . At elevated concentrations, this potent odorant may mask desirable fruity and floral aromas in wine and may be considered as a fault .
Safety And Hazards
properties
IUPAC Name |
2-methoxy-3-(2-methylpropyl)pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(2)6-8-9(12-3)11-5-4-10-8/h4-5,7H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFSPRAGHGMRSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=CN=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051907 | |
Record name | 2-Isobutyl-3-methoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow liquid with a green bell pepper, green pea odour | |
Record name | 2-Isobutyl-3-methoxypyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/823/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 2-Isobutyl-3-methoxypyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/823/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.983-1.003 | |
Record name | 2-Isobutyl-3-methoxypyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/823/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Isobutyl-3-methoxypyrazine | |
CAS RN |
24683-00-9 | |
Record name | 2-Isobutyl-3-methoxypyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24683-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isobutyl-3-methoxypyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024683009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Isobutyl-3-methoxypyrazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04512 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pyrazine, 2-methoxy-3-(2-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Isobutyl-3-methoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isobutyl-3-methoxypyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ISOBUTYL-3-METHOXYPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S327O0T12O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methoxy-3-(2-methylpropyl)pyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031860 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of IBMP is C9H14N2O, and its molecular weight is 166.22 g/mol.
A: While the provided research papers do not delve deeply into spectroscopic details, they rely heavily on Gas Chromatography-Mass Spectrometry (GC-MS) for IBMP identification and quantification. [, , , ]
ANone: IBMP is a natural constituent of various plants, including:
- Green Bell Peppers: IBMP is a key aroma compound in green bell peppers, contributing significantly to their characteristic odor. []
- Potatoes: IBMP has been identified as a volatile flavor component in baked potatoes, with its levels varying among cultivars and storage times. []
- Peanuts: IBMP is present in roasted peanuts, contributing to their earthy aroma profile. []
- Wine: IBMP is found in certain wines, like Sauvignon Blanc, where it contributes to herbaceous aromas. [, ]
- Coffee: IBMP has been identified in coffee, particularly in relation to the potato taste defect, where its presence indicates an undesirable off-flavor. []
- Other Plants: IBMP has also been found in burdocks, wild ginger, and ginseng root, among others. [, , ]
ANone: Yes, IBMP has been identified as a:
- Pheromone: In the leaf beetle Labidostomis lusitanica, IBMP acts as a male-released aggregative cue, attracting both males and females. []
- Kairomone: IBMP serves as a potent attractant for certain florivorous scarab beetles (Melolonthidae, Cyclocephalini) that feed on Neotropical palms. []
A: IBMP has a very low odor threshold in humans, meaning it can be detected at extremely low concentrations. It is generally perceived as having an earthy, green, or bell pepper-like aroma. [, , ]
ANone: Yes, IBMP can be responsible for off-flavors in certain food products.
- Potato Taste Defect in Coffee: In East African Arabica coffee, IBMP is one of the key compounds associated with the potato taste defect, negatively impacting its flavor profile. []
- Off-Odor in Burdocks: IBMP contributes to the undesirable earthy and musty odor of burdocks. []
ANone: Research suggests that IBMP interacts with Odorant-Binding Proteins (OBPs).
- OBPs in Cows: Studies have identified specific OBPs in cow nasal tissue that exhibit high binding affinity for IBMP. [, ]
- OBPs in Rats: Research has shown that a specific rat OBP subtype (OBP1) selectively binds to IBMP, while another subtype (OBP2) does not. []
- OBPs in Insects: In honeybees, the GOBP (general odorant-binding protein) ASP2 has demonstrated the ability to bind IBMP, showcasing its role in insect olfaction. []
- OBPs in Silk Moths: Studies using a graphene biosensor have shown that the silk moth pheromone-binding protein (BmorPBP1) can detect IBMP, though with lower affinity compared to the moth's pheromones. []
ANone:
- Headspace Solid-Phase Microextraction (HS-SPME): This technique is widely used to extract volatile compounds, including IBMP, from various matrices, such as food, water, and insect secretions. [, , , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary analytical tool used to separate, identify, and quantify IBMP in complex mixtures. [, , , ]
- Gas Chromatography-Olfactometry (GC-O): GC-O is employed to identify and characterize the odor properties of IBMP. [, ]
ANone: Current research interests include:
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